molecular formula C14H17NO2 B8155342 4-(2-(3-Ethynylphenoxy)ethyl)morpholine

4-(2-(3-Ethynylphenoxy)ethyl)morpholine

Cat. No.: B8155342
M. Wt: 231.29 g/mol
InChI Key: KYFSOZDLKARZSV-UHFFFAOYSA-N
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Description

4-(2-(3-Ethynylphenoxy)ethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 2-(3-ethynylphenoxy)ethyl group. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Ethynylphenoxy)ethyl)morpholine typically involves the following steps:

    Preparation of 3-Ethynylphenol: This can be achieved through the Sonogashira coupling reaction between 3-iodophenol and acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of 2-(3-Ethynylphenoxy)ethyl Bromide: The 3-ethynylphenol is then reacted with 2-bromoethyl bromide in the presence of a base such as potassium carbonate to form 2-(3-ethynylphenoxy)ethyl bromide.

    Nucleophilic Substitution with Morpholine: Finally, the 2-(3-ethynylphenoxy)ethyl bromide is reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Ethynylphenoxy)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 3-(2-oxoethyl)phenoxy derivatives.

    Reduction: Formation of 3-ethylphenoxy derivatives.

    Substitution: Formation of halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

4-(2-(3-Ethynylphenoxy)ethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of 4-(2-(3-Ethynylphenoxy)ethyl)morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-Phenoxy)ethyl)morpholine: Lacks the ethynyl group, which may result in different biological activities.

    4-(2-(3-Methoxyphenoxy)ethyl)morpholine: Contains a methoxy group instead of an ethynyl group, leading to different chemical reactivity and biological properties.

    4-(2-(3-Chlorophenoxy)ethyl)morpholine: Contains a chloro group, which can significantly alter its chemical and biological behavior.

Uniqueness

4-(2-(3-Ethynylphenoxy)ethyl)morpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-(3-ethynylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-13-4-3-5-14(12-13)17-11-8-15-6-9-16-10-7-15/h1,3-5,12H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSOZDLKARZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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